4-Bromo-2,5-dimethylphenylboronic acid

Vue d'ensemble

Description

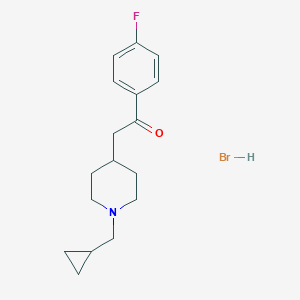

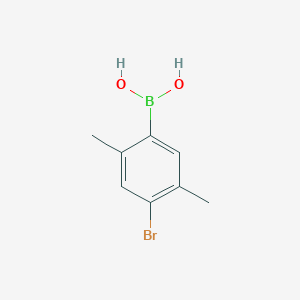

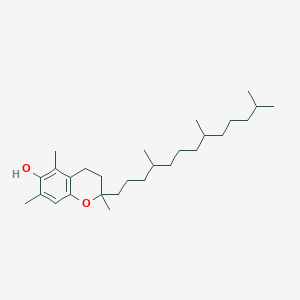

4-Bromo-2,5-dimethylphenylboronic acid is a chemical compound with the molecular formula C8H10BBrO2 . It has an average mass of 228.879 Da and a monoisotopic mass of 227.995712 Da . It is also known by its IUPAC name, (4-Bromo-2,5-dimethylphenyl)boronic acid .

Molecular Structure Analysis

The InChI code for 4-Bromo-2,5-dimethylphenylboronic acid is 1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

4-Bromo-2,5-dimethylphenylboronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 350.3±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.8±3.0 kJ/mol, a flash point of 165.6±30.7 °C, and an index of refraction of 1.574 . The compound has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Metabolic Pathways and Toxicity Studies

4-Bromo-2,5-dimethylphenylboronic acid has been studied for its metabolic pathways and potential toxicity. Research involving human and animal hepatocytes has helped in understanding its metabolic transformations, revealing insights into oxidative deamination and demethylation processes, and highlighting interspecies differences in metabolism. Toxic effects were also examined, with variations observed among individuals and species (Carmo et al., 2005).

Identification of Urinary Metabolites

Studies have identified various metabolites of 4-Bromo-2,5-dimethylphenylboronic acid in animal models, contributing to the understanding of its in vivo metabolism. This includes the identification of specific urinary metabolites following oral administration in rats, providing a foundation for the assessment of its metabolic pathways (Kanamori et al., 2002).

Synthesis and Analysis of Metabolites

The chemical synthesis of glucuronic acid-conjugated metabolites of 4-Bromo-2,5-dimethylphenylboronic acid has been achieved. This advance enables more detailed analyses of these metabolites in biological samples, aiding in the exploration of its metabolic fate (Kanamori et al., 2017).

Suzuki Cross-Coupling Reactions

This compound has been used in Suzuki cross-coupling reactions, demonstrating its utility in organic synthesis. For example, it has been involved in the synthesis of bis(3,5-dimethylphenyl)borinic acid, showcasing its role in facilitating efficient aryl transfer from boron (Winkle and Schaab, 2001).

Enzymatic and Chemical Reactions

Research has also delved into the enzymatic and chemical reactions involving 4-Bromo-2,5-dimethylphenylboronic acid. Studies on the demethylation of related compounds like bromophos, through both enzymatic and alkaline hydrolysis, provide insights into the broader chemical behavior of this class of compounds (Stenersen, 1969).

Safety And Hazards

The compound is considered hazardous. It has a GHS07 signal word, indicating a warning . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(4-bromo-2,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVZURQKCDUKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396261 | |

| Record name | 4-Bromo-2,5-dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-dimethylphenylboronic acid | |

CAS RN |

130870-00-7 | |

| Record name | 4-Bromo-2,5-dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

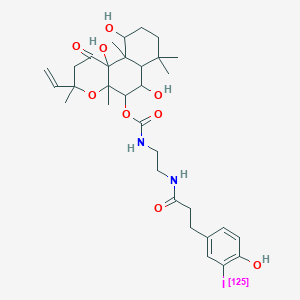

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

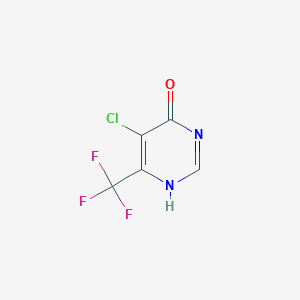

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)